1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine
Description
1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine is a piperazine derivative featuring a 3-chloro-4-methoxyphenyl group attached to a 3,5-dimethyl-substituted piperazine ring. The chloro and methoxy substituents on the aromatic ring likely influence electronic properties and binding affinity, while the 3,5-dimethyl groups on the piperazine may enhance metabolic stability and conformational rigidity .
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-9-7-16(8-10(2)15-9)11-4-5-13(17-3)12(14)6-11/h4-6,9-10,15H,7-8H2,1-3H3 |
InChI Key |
DBGMGDSRBJCRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine typically involves the reaction of 3-chloro-4-methoxyaniline with 3,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or ethoxy derivatives.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperazine Core Modifications
1-[2-(4-Chlorophenylsulfanyl)phenyl]-3,5-dimethylpiperazine () :
- Shares the 3,5-dimethylpiperazine core but replaces the 3-chloro-4-methoxyphenyl group with a 4-chlorophenylsulfanylphenyl moiety.
- Exhibits serotonin reuptake inhibition, suggesting that 3,5-dimethyl substitution enhances receptor interaction .
- The sulfanyl group may increase lipophilicity compared to the methoxy group in the target compound.
4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid (Intermediate 14, ) :
Aromatic Ring Modifications
- 1-(3-Methoxyphenyl)-2,2-dimethylpiperazine (): Replaces 3-chloro-4-methoxyphenyl with 3-methoxyphenyl, altering electronic properties.
Pharmacological and Toxicological Profiles
Receptor Binding and Selectivity
- Substitution at the 4-position (methoxy vs. sulfanyl) may alter receptor subtype selectivity.
Dopamine Receptors :
Toxicity Considerations
- Carcinogenicity of Nitrosopiperazines (): Nitroso derivatives of 3,5-dimethylpiperazine are potent carcinogens, inducing thymic lymphomas and leukemias in rats. This underscores the importance of avoiding nitroso byproducts in synthesis . Non-methylated analogs are less carcinogenic, suggesting that methyl groups exacerbate toxicity in certain contexts .
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-3,5-dimethylpiperazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a chloro and methoxy substitution on the aromatic phenyl moiety. Its molecular formula is with a molecular weight of approximately 250.76 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Biological Activities
- Antimicrobial Properties : Similar compounds have exhibited effectiveness against various bacterial strains. The presence of both chloro and methoxy groups may enhance antimicrobial efficacy by modifying membrane permeability or inhibiting essential metabolic pathways in bacteria.
- Antidepressant Effects : Research indicates that piperazine derivatives can exhibit antidepressant-like activities, potentially through modulation of serotonin and norepinephrine levels in the brain. This mechanism may be relevant for compounds like this compound.
- Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : As noted, it can inhibit AChE, which may contribute to its potential use in treating conditions like Alzheimer's disease.
- Cellular Pathways : The compound's structural characteristics may allow it to modulate key cellular pathways involved in apoptosis and cell proliferation .
Case Studies
- Antidepressant Activity : A study evaluating the antidepressant effects of piperazine derivatives found that modifications to the piperazine ring significantly affected their efficacy in animal models. The presence of chloro and methoxy groups was associated with enhanced activity compared to simpler piperazine structures .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain piperazine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Piperazine ring with chloro and methoxy substitutions | Antimicrobial, antidepressant, AChE inhibition |
| 1-(4-Nitrophenyl)-piperazine | Contains nitrophenyl group | Moderate antimicrobial activity |
| 1-(3-Methoxyphenyl)-piperazine | Lacks nitro group but retains methoxy | Lower biological activity compared to chloro-substituted variants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
